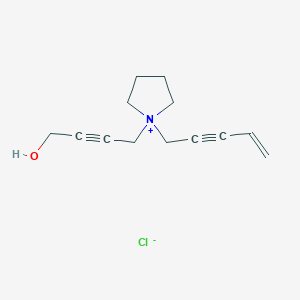![molecular formula C12H14Cl2N2O5S B14199888 Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- CAS No. 851112-35-1](/img/structure/B14199888.png)
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- is a complex organic compound that belongs to the class of aromatic sulfonic acids This compound is characterized by the presence of two 3-chloro-1-oxopropylamino groups attached to the benzene ring at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- typically involves the sulfonation of benzene followed by the introduction of the 3-chloro-1-oxopropylamino groups. The sulfonation process is carried out using concentrated sulfuric acid, which adds a sulfonic acid group to the benzene ring. The subsequent steps involve the reaction of the sulfonated benzene with 3-chloro-1-oxopropylamine under controlled conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is also common in industrial production to remove impurities and obtain a high-quality compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds. These products have diverse applications in various industries .
Scientific Research Applications
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The presence of the 3-chloro-1-oxopropylamino groups allows the compound to form strong interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidic properties and use in various chemical reactions.
p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring, commonly used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in the production of dyes and as a reagent in chemical analysis.
Uniqueness
Benzenesulfonic acid, 2,4-bis[(3-chloro-1-oxopropyl)amino]- is unique due to the presence of two 3-chloro-1-oxopropylamino groups, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
851112-35-1 |
|---|---|
Molecular Formula |
C12H14Cl2N2O5S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2,4-bis(3-chloropropanoylamino)benzenesulfonic acid |
InChI |
InChI=1S/C12H14Cl2N2O5S/c13-5-3-11(17)15-8-1-2-10(22(19,20)21)9(7-8)16-12(18)4-6-14/h1-2,7H,3-6H2,(H,15,17)(H,16,18)(H,19,20,21) |
InChI Key |
PXHKFUZNGBZYFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCCl)NC(=O)CCCl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
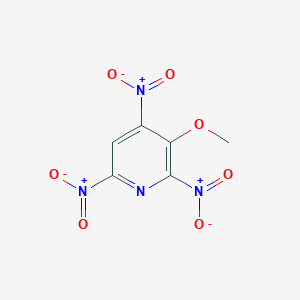

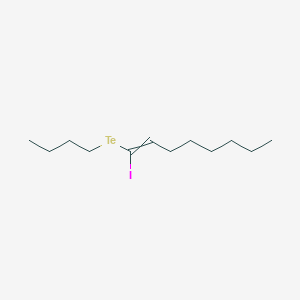
![3-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)imidazolidine-2,4-dione](/img/structure/B14199856.png)
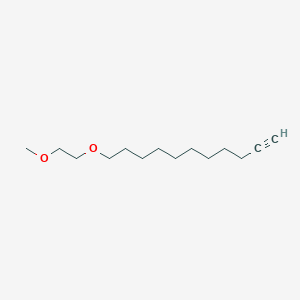


![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
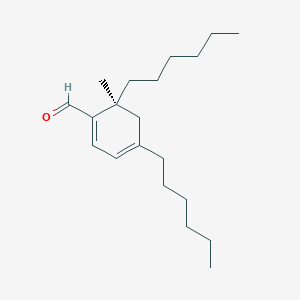
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

